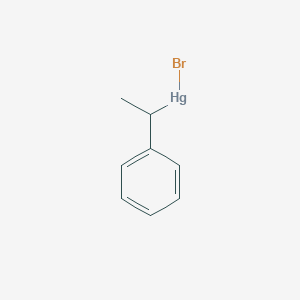

Bromo(1-phenylethyl)mercury

Beschreibung

Bromo(1-phenylethyl)mercury (CAS 113540-55-9) is an organomercury compound characterized by a mercury atom bonded to a bromine atom and a 1-phenylethyl group (C₆H₅CH₂CH₂–). This structure places it within the broader family of organomercury halides, where mercury is covalently linked to an organic substituent and a halogen. Such compounds are historically significant in synthetic organic chemistry, particularly in electrophilic substitution reactions, though their use has declined due to mercury’s toxicity .

Eigenschaften

CAS-Nummer |

113540-55-9 |

|---|---|

Molekularformel |

C8H9BrHg |

Molekulargewicht |

385.65 g/mol |

IUPAC-Name |

bromo(1-phenylethyl)mercury |

InChI |

InChI=1S/C8H9.BrH.Hg/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q;;+1/p-1 |

InChI-Schlüssel |

HKRAVKZCBQRRDD-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C1=CC=CC=C1)[Hg]Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bromo(1-phenylethyl)mercury typically involves the reaction of phenylethyl bromide with mercuric acetate in an organic solvent such as acetic acid. The reaction proceeds through the formation of an intermediate complex, which subsequently undergoes a substitution reaction to yield the desired product. The reaction conditions generally require moderate temperatures and the presence of a catalyst to facilitate the formation of the organomercury bond.

Industrial Production Methods

Industrial production of Bromo(1-phenylethyl)mercury follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Bromo(1-phenylethyl)mercury undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.

Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the mercury atom and affecting the compound’s reactivity.

Complexation Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of Bromo(1-phenylethyl)mercury include nucleophiles such as thiols, amines, and phosphines for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are employed for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of Bromo(1-phenylethyl)mercury depend on the specific reagents and conditions used. Substitution reactions yield various organomercury derivatives, while oxidation and reduction reactions result in different oxidation states of the mercury atom. Complexation reactions produce coordination complexes with distinct structural and chemical properties.

Wissenschaftliche Forschungsanwendungen

Bromo(1-phenylethyl)mercury has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.

Biology: The compound’s ability to form complexes with biological molecules makes it useful in studying biochemical processes and interactions.

Medicine: Research into the potential therapeutic applications of organomercury compounds includes their use in developing new drugs and diagnostic agents.

Industry: Bromo(1-phenylethyl)mercury is employed in various industrial processes, including catalysis and material science, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Bromo(1-phenylethyl)mercury involves its interaction with molecular targets through the formation of covalent bonds or coordination complexes. The mercury atom can bind to nucleophilic sites on biomolecules, affecting their structure and function. This interaction can influence various biochemical pathways and cellular processes, making the compound a valuable tool for studying molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Mercury Compounds

Bromo(1-phenylethyl)mercury shares structural and functional similarities with other organomercury bromides. Below is a systematic comparison based on substituent groups, reactivity, and physicochemical properties.

Structural Analogues

Aromatic Substituents

Bromo(phenyl)mercury (CAS 1192-89-8):

- Structure: Hg–Br bonded to a phenyl group (C₆H₅–).

- Key Difference: Lacks the ethyl spacer between the aromatic ring and mercury, leading to reduced steric hindrance compared to Bromo(1-phenylethyl)mercury. This may enhance electrophilic reactivity in aromatic systems .

Bromo(naphthalen-1-yl)mercury (CAS 51724-96-0): Structure: Hg–Br bonded to a naphthyl group.

Aliphatic Substituents

Bromo(methyl)mercury (CAS 506-83-2): Structure: Hg–Br bonded to a methyl group (CH₃–).

Bromo(hexyl)mercury (CAS 18431-36-2):

- Structure: Hg–Br bonded to a hexyl chain (C₆H₁₃–).

- Comparison: The long alkyl chain enhances hydrophobicity, making it more persistent in lipid-rich environments compared to Bromo(1-phenylethyl)mercury .

Bromo(cyclohexyl)mercury (CAS 10192-55-9): Structure: Hg–Br bonded to a cyclohexyl group.

Functionalized Substituents

Bromo(2-hydroxyethyl)mercury (CAS 23471-13-8):

- Structure: Hg–Br bonded to a hydroxyethyl group (HOCH₂CH₂–).

- Comparison: The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents but also susceptibility to hydrolysis .

Bromo(trifluoromethyl)mercury (CAS 421-09-0):

Physicochemical and Reactivity Data

Stability and Hazard Profiles

- Thermal Decomposition : Bromo(1-phenylethyl)mercury, like other mercury bromides, decomposes upon heating (>150°C), releasing toxic mercury vapors and brominated byproducts. This behavior is consistent with bromo(methyl)mercury and bromo(phenyl)mercury .

- Reactivity with Nucleophiles : The mercury center in Bromo(1-phenylethyl)mercury is susceptible to nucleophilic attack, similar to bromo(2-hydroxyethyl)mercury. However, the phenylethyl group’s steric bulk may slow reaction kinetics compared to smaller analogues .

- Toxicity: All organomercury compounds exhibit high toxicity, but bromo(methyl)mercury is particularly notorious for biomagnification in food chains.

Research Implications

The comparative analysis underscores that substituent choice in organomercury bromides critically influences reactivity, stability, and environmental impact. Bromo(1-phenylethyl)mercury’s aromatic-alkyl hybrid structure offers a balance between electrophilic activity and moderate stability, making it a candidate for specialized synthetic applications (e.g., mercury-mediated cyclizations). However, its hazards necessitate stringent safety protocols, akin to those for bromo(methyl)mercury .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.